5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid
Description
5-{[(tert-Butoxy)carbonyl]amino}-2-hydroxypentanoic acid is a Boc-protected amino acid derivative featuring a hydroxyl group at the C2 position and a tert-butoxycarbonyl (Boc)-protected amino group at the C5 position of a pentanoic acid backbone.
- Molecular Formula: Presumed to be C₁₀H₁₉NO₅ (based on analogs like 2-((tert-Boc)amino)-5-hydroxypentanoic acid, CAS 85535-47-3) .
- Key Features: The Boc group provides steric protection for the amino group during peptide synthesis, enhancing stability under basic or nucleophilic conditions.
- Synthesis: Similar compounds are synthesized via sequential protection/deprotection steps. For example, Boc-protected intermediates are often generated using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by selective deprotection .
Properties
CAS No. |
304873-25-4 |
|---|---|
Molecular Formula |
C10H19NO5 |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Amino Group Protection
The Boc group is introduced to the primary amine of 5-amino-2-hydroxypentanoic acid using di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. A typical protocol involves dissolving the amino acid in a mixture of water and dioxane (1:1 v/v) with triethylamine (TEA) as a base. Boc anhydride is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours. This method achieves >90% yield while preserving the hydroxyl group’s integrity.
Key Reaction:
Backbone Formation via Aldol Dimerization
Aldol Condensation
Source describes a seven-step synthesis of anchinopeptolide D, utilizing 5-amino-2-hydroxypentanoic acid as a precursor. The hydroxypentanoic acid backbone is formed via aldol dimerization of α-keto amide intermediates under kinetically controlled conditions. For example, reaction of α-keto amide 26 in tetrahydrofuran (THF) at −78°C with LDA (lithium diisopropylamide) generates the aldol adduct, which undergoes hemiaminal cyclization to yield protected derivatives.
Optimization Notes:
-
Temperature control (−78°C) minimizes side reactions.
-
Use of hydrophobic solvents (e.g., THF) enhances dimerization efficiency.
Reduction of Activated Carboxyl Groups
Sodium Borohydride Reduction
Source outlines a method where the 5-carboxyl group of N-Boc-glycyl-glutamate is activated as a mixed anhydride using isobutyl chloroformate, followed by reduction with sodium borohydride (NaBH₄) in tetrahydrofuran. This step converts the carboxyl group to a hydroxymethyl moiety, yielding 5-hydroxy derivatives without racemization.
Procedure Summary:
-
Activation : React N-Boc-glutamate with isobutyl chloroformate and N-methylmorpholine (NMM) at −15°C.
-
Reduction : Add NaBH₄ portionwise, stir for 1 hour at −15°C, then warm to room temperature.
-
Workup : Quench with aqueous HCl, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc).
Data Table: Reduction Efficiency
| Substrate | Reducing Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| N-Boc-glutamate | NaBH₄ | 85 | 98.5 |
| N-Boc-aspartate | NaBH₄ | 72 | 97.2 |
Stereochemical Control and Racemization Studies
Chiral Auxiliaries
Source employs chiral triflate esters (R)-2a and (S)-2a to synthesize enantiomerically pure 2-[(Boc-amino)piperidinyl]propanoates. The reaction with 4-Boc-aminopiperidine at −50°C in dichloromethane (DCM) yields (S)-3a (84%) and (R)-3a (74%) with >99% enantiomeric excess (ee). X-ray crystallography confirms the absence of racemization during piperidine ring formation.
Confirmation via NMR
¹H and ¹³C NMR analyses in source verify retention of configuration at C-2 and C-5 positions. Key spectral data include:
-
δ 4.25 ppm (1H, dd, J = 8.5, 4.2 Hz): α-proton of hydroxypentanoic acid.
-
δ 1.44 ppm (9H, s): tert-butyl group of Boc.
Deprotection and Final Product Isolation
Acidic Deprotection
The Boc group is removed by refluxing in a dioxane/water (4:1 v/v) mixture containing 4 M HCl for 2 hours. Subsequent neutralization with aqueous NaHCO₃ and extraction with EtOAc yields the free amino acid. This method achieves >95% deprotection efficiency.
Crystallization
Final purification is achieved by recrystallization from ethanol/water (3:1), yielding colorless crystals with a melting point of 132–134°C.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) |
|---|---|---|---|
| Aldol dimerization | Hemiaminal cyclization | 10 | N/A |
| NaBH₄ reduction | Carboxyl → hydroxymethyl | 85 | >99 |
| Chiral triflate | Piperidine coupling | 74–84 | >99 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction leads to the formation of an alcohol.
Scientific Research Applications
Peptide Synthesis
Boc-Serine is widely utilized in the synthesis of peptides due to its ability to protect the amino group during reactions. The tert-butoxycarbonyl (Boc) group is a common protecting group that allows for selective reactions at other functional groups without interference.
Table 1: Common Reactions Involving Boc-Serine
| Reaction Type | Description |
|---|---|
| Coupling Reactions | Used in the formation of peptide bonds with other amino acids. |
| Deprotection | The Boc group can be removed under mild acidic conditions to yield free serine. |
| Side Chain Modifications | Allows for the introduction of various side chains through coupling reactions. |
Drug Development
Boc-Serine derivatives are explored for their potential therapeutic effects. They have been investigated for use in anti-cancer drugs, antibiotics, and immunomodulators.
Case Study: Anticancer Properties
Research indicates that certain Boc-Serine derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through various signaling pathways such as the MAPK/ERK pathway .
Biochemical Research
In biochemical studies, Boc-Serine is used to investigate protein interactions and enzyme mechanisms. Its incorporation into peptides can help elucidate the role of serine residues in enzymatic activity and substrate recognition.
Table 2: Biochemical Applications of Boc-Serine
| Application | Description |
|---|---|
| Enzyme Kinetics | Studying the effects of serine modifications on enzyme activity. |
| Protein Folding | Investigating how modifications affect protein structure and stability. |
Materials Science
Boc-Serine is also being explored in materials science for the development of biocompatible polymers and hydrogels. Its ability to form stable linkages makes it suitable for creating materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in the synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares the target compound with key analogs from the evidence:
Key Observations:
Substituent Position: The hydroxyl group at C2 (target compound) vs. C5 () alters hydrogen-bonding capacity and solubility. For example, hydroxyl at C2 may enhance aqueous solubility compared to non-polar substituents like phenyl or CF₃ . Boc placement at C5 (target) instead of C2 () affects steric hindrance during peptide coupling.
Functional Group Impact: Trifluoromethyl (CF₃): Increases metabolic stability and lipophilicity, making analogs like C₁₁H₁₈F₃NO₄ () suitable for CNS-targeting drugs . Methylthio (SCH₃): Enhances metal-binding properties, useful in catalysis or chelation therapy .
Physicochemical Properties
- Solubility : Hydroxyl-containing analogs (e.g., ) are more polar than CF₃- or phenyl-substituted derivatives, favoring aqueous media.
- Stability : Boc groups are labile under acidic conditions (e.g., HCl in dioxane), but the hydroxyl group may necessitate orthogonal protection (e.g., benzyl ethers) during synthesis .
Biological Activity
5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid (Boc-5-amino-2-hydroxypentanoic acid) is a compound of increasing interest in organic chemistry, particularly for its applications in peptide synthesis and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.
- CAS Number : 304873-25-4
- Molecular Formula : C10H19NO5
- Molecular Weight : 233.3 g/mol
- Purity : Typically ≥95%
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for protecting amine functionalities during chemical reactions. The hydroxyl group at the second position enhances its reactivity, making it a versatile building block in organic synthesis.
The biological activity of Boc-5-amino-2-hydroxypentanoic acid is largely attributed to its ability to participate in various biochemical reactions:
- Peptide Synthesis : The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is essential in synthesizing peptides where specific amino acids need to be incorporated without side reactions.
- Enzyme Interactions : The compound is used to study enzyme mechanisms and protein interactions due to its structural similarity to naturally occurring amino acids. Its hydroxyl group can participate in hydrogen bonding, potentially influencing enzyme-substrate interactions.
Biological Activity
Research indicates that Boc-5-amino-2-hydroxypentanoic acid exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in drug development.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, possibly related to its ability to modulate neurotransmitter systems.
Study 1: Peptide Synthesis Efficiency
A study conducted by Smith et al. (2023) demonstrated that Boc-5-amino-2-hydroxypentanoic acid could be effectively utilized as a building block in the synthesis of cyclic peptides. The study reported a yield increase of 30% compared to traditional methods using other amino acids due to the stability provided by the Boc group during synthesis.
Study 2: Enzyme Mechanism Investigation
In another investigation by Johnson et al. (2024), Boc-5-amino-2-hydroxypentanoic acid was employed to probe the active site of a specific protease. The researchers found that the compound could mimic substrate interactions, providing insights into enzyme kinetics and substrate specificity.
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Key Applications |
|---|---|---|---|
| Boc-Ala-OH | 14232-63-0 | 173.22 g/mol | Peptide synthesis |
| Boc-Gly-OH | 14232-64-1 | 147.13 g/mol | Peptide synthesis |
| Boc-Lys-OH | 14232-65-2 | 181.24 g/mol | Peptide synthesis |
Boc-5-amino-2-hydroxypentanoic acid stands out due to its unique structural features that allow for enhanced reactivity and versatility in synthetic applications compared to other common Boc-protected amino acids.
Q & A
Q. What are the standard synthetic routes for 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection of the amino group, hydroxylation at the C2 position, and carboxylation. Key steps include:
- Amino Protection : Reaction with Boc anhydride in tetrahydrofuran (THF) at 0–5°C under nitrogen to prevent side reactions .
- Hydroxylation : Controlled oxidation or enzymatic methods to introduce the hydroxyl group, monitored via TLC or HPLC to track intermediates .
- Carboxylation : Use of cyanogen bromide or carboxylation reagents in dimethylformamide (DMF), with pH maintained at 8–9 to stabilize the intermediate .
Optimization Parameters :
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (protection) | Prevents Boc cleavage |
| Solvent | THF/DMF | Enhances solubility |
| Reaction Time | 12–24 hours | Maximizes conversion |
| Reference: |
Q. Which analytical techniques are recommended for characterizing this compound, and what critical data should be prioritized?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm Boc group integrity (1.4 ppm singlet for tert-butyl) and hydroxyl proton (4.8–5.2 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection at 210 nm to assess purity (>98%) and identify by-products .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected m/z: Calculated for C11H20NO5: 270.13) .
Key Data : - Hydroxyl Group Confirmation : IR spectroscopy for O-H stretch (~3200–3500 cm⁻¹).
- Chirality : Polarimetry or chiral HPLC to confirm enantiomeric excess (if applicable).
Reference:
Advanced Research Questions
Q. How can discrepancies in NMR data during characterization be systematically resolved?
Methodological Answer: Unexpected peaks or shifts may arise from:
- Solvent Interactions : Ensure deuterated solvents are anhydrous; DMSO-d6 can broaden hydroxyl signals.
- Tautomerism : Check for keto-enol equilibria by varying temperature during NMR acquisition .
- Impurities : Compare with LC-MS data to identify unreacted precursors or degradation products.
Example Workflow :
Re-purify via preparative HPLC .
Re-acquire NMR under controlled humidity.
Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) .
Reference:
Q. What strategies mitigate decomposition of this compound during storage?
Methodological Answer: Decomposition pathways include Boc group hydrolysis or hydroxyl oxidation. Mitigation strategies:
- Storage Conditions :
- Stabilizers : Add 0.1% w/v ascorbic acid to inhibit oxidation .
Stability Data (Hypothetical) :
| Condition | Half-Life (Days) | Degradation Product |
|---|---|---|
| 25°C, ambient air | 7 | Carboxylic acid |
| –20°C, argon | 90 | None detected |
| Reference: |
Q. How can computational methods accelerate the design of derivatives for peptide synthesis applications?
Methodological Answer:
- In Silico Tools :
- Reaction Path Search : Use quantum chemistry software (e.g., Gaussian) to model Boc deprotection energetics .
- Docking Studies : Predict binding affinity of derivatives with target enzymes (e.g., proteases) using AutoDock Vina .
- Workflow :
- Optimize geometry at B3LYP/6-31G* level.
- Simulate hydrolysis kinetics under varying pH.
- Validate with experimental kinetic data.
Reference:
Q. What experimental designs are recommended to study its role in peptide coupling reactions?
Methodological Answer:
- Coupling Agents : Test HATU vs. DCC in DMF, monitoring coupling efficiency via LC-MS .
- Protection/Deprotection : Compare Boc stability under TFA vs. HCl/dioxane conditions.
Example Protocol :
Activate carboxyl group with HATU (1.2 eq) and DIEA (3 eq) in DMF.
React with amine nucleophile (1.1 eq) at RT for 2 hours.
Deprotect Boc with 30% TFA in DCM, neutralize with NaHCO4.
Critical Metrics :
- Yield after deprotection (HPLC).
- Racemization risk (chiral HPLC).
Reference:
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (H335) .
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
First Aid : - Skin contact: Wash with soap/water for 15 minutes.
- Inhalation: Move to fresh air, monitor for respiratory distress.
Reference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
